Ethyl 2-chloro-4-phenylquinoline-3-carboxylate
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Overview
Description
Ethyl 2-chloro-4-phenylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-4-phenylquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the Friedländer condensation reaction, which involves the reaction of o-aminobenzophenone with diethyl malonate in the presence of a base to form ethyl 2-oxoquinoline-3-carboxylate. This intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to yield ethyl 2-chloroquinoline-3-carboxylate. Finally, a phenyl group is introduced at the 4-position through a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The phenyl group at the 4-position can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Coupling: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 2-amino or 2-thio derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Coupling: Formation of various substituted quinolines.
Scientific Research Applications
Ethyl 2-chloro-4-phenylquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antibacterial, antiviral, and anticancer compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Material Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-phenylquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or binding to receptors. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes. The chlorine and phenyl groups can enhance binding affinity and selectivity for specific molecular targets .
Comparison with Similar Compounds
Ethyl 2-chloro-4-phenylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.
Quinoline-3-carboxylic acid: Lacks the ethyl ester and phenyl group, resulting in different chemical properties and applications.
2-Chloroquinoline: Lacks the carboxylate and phenyl groups, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its combination of substituents, which confer specific chemical reactivity and biological activity .
Properties
CAS No. |
101606-42-2 |
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Molecular Formula |
C18H14ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
ethyl 2-chloro-4-phenylquinoline-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO2/c1-2-22-18(21)16-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)20-17(16)19/h3-11H,2H2,1H3 |
InChI Key |
AULCYDUVQWZVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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